Bienvenue dans la boutique en ligne BenchChem!

1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Cannabinoid Receptor Allosteric Modulation Bioisostere Scaffold

1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid (also known as 6-azaindole-2-carboxylic acid) is a heterocyclic building block consisting of a fused pyrrole-pyridine bicyclic core bearing a carboxylic acid at the 2-position. With a molecular formula of C₈H₆N₂O₂ and a molecular weight of 162.15 g/mol, this compound serves as a key synthetic intermediate for pharmacologically active molecules, particularly 6-azaindole-2-carboxamides that have been advanced into clinical development.

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
CAS No. 24334-20-1
Cat. No. B1291289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
CAS24334-20-1
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1C=C(N2)C(=O)O
InChIInChI=1S/C8H6N2O2/c11-8(12)6-3-5-1-2-9-4-7(5)10-6/h1-4,10H,(H,11,12)
InChIKeyPWWYFIZEQHFRJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid (CAS 24334-20-1): Procurement-Grade 6-Azaindole-2-Carboxylic Acid Building Block


1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid (also known as 6-azaindole-2-carboxylic acid) is a heterocyclic building block consisting of a fused pyrrole-pyridine bicyclic core bearing a carboxylic acid at the 2-position . With a molecular formula of C₈H₆N₂O₂ and a molecular weight of 162.15 g/mol, this compound serves as a key synthetic intermediate for pharmacologically active molecules, particularly 6-azaindole-2-carboxamides that have been advanced into clinical development [1]. The predicted pKa of 3.27–3.50 and LogP of 0.82–1.52 place it in favorable physicochemical space for fragment-based drug discovery and lead optimization programs [2].

Why 6-Azaindole-2-Carboxylic Acid Cannot Be Replaced by 4-, 5-, or 7-Azaindole-2-Carboxylic Acid Isomers


The four regioisomeric azaindole-2-carboxylic acids (4-, 5-, 6-, and 7-azaindole) share identical molecular formulas but differ profoundly in the position of the pyridine nitrogen atom, which dictates electronic distribution, hydrogen-bonding capacity, and target engagement [1]. Critically, the 7-azaindole isomer (1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid) completely loses binding affinity to the cannabinoid CB1 receptor when elaborated into carboxamide derivatives, whereas the 6-azaindole scaffold retains allosteric modulator activity [2]. Additionally, predicted pKa values vary by more than three orders of magnitude across the series (0.04 to 3.50), meaning ionization states at physiological pH differ substantially, with direct consequences for solubility, permeability, and protein binding [3][4]. Simply substituting one isomer for another is not scientifically defensible when the downstream biological profile is exquisitely sensitive to the nitrogen position.

Quantitative Differentiation Evidence for 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid (24334-20-1) Versus Regioisomeric Azaindole-2-Carboxylic Acids


6-Azaindole-2-Carboxamides Retain CB1 Allosteric Modulator Activity; 7-Azaindole-2-Carboxamides Show Complete Loss of Binding

In a direct head-to-head comparison published in Cannabis and Cannabinoid Research, 6-azaindole-2-carboxamides (compounds 3c and 3d, derived from 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid) exhibited measurable CB1 receptor binding with equilibrium dissociation constants (KB) of 2.4 μM and 5.6 μM, respectively, and positive binding cooperativity factors (α) of 3.2 and 4.4, indicating allosteric enhancement of orthosteric agonist binding [1]. In stark contrast, the isomeric 7-azaindole-2-carboxamides (9a and 9b) showed no detectable binding (NB) and no allosteric modulation (NA) under identical assay conditions [1]. Both 3c and 3d also inhibited G-protein coupling at 5–10 μM, behaving similarly to the prototypical CB1 allosteric modulator Org27569 [1].

Cannabinoid Receptor Allosteric Modulation Bioisostere Scaffold

6-Azaindole Scaffold Confers Superior Aqueous Solubility Over Indole Counterpart, Outperforming 7-Azaindole in Practical Handling

In the same study, thermodynamic solubility was measured experimentally and simulated computationally for matched-pair compounds differing only in the heterocyclic core [1]. The 6-azaindole-2-carboxamide 3c achieved an experimental thermodynamic solubility of 1.6 μg/mL (simulated aqueous solubility: 8.0 μg/mL), while the corresponding indole-2-carboxamide 3a showed 0 μg/mL experimental solubility (simulated: 3.0 μg/mL), representing a measurable improvement [1]. The 7-azaindole analog 9a, despite a simulated solubility of 6.0 μg/mL and experimental value of 3.0 μg/mL, suffered from exceptionally poor solubility in common organic solvents (methanol, acetone, acetonitrile), making it impractical for standard HPLC sample preparation and biological assay workflows [1].

Aqueous Solubility Drug-like Properties Formulation Developability

The 6-Azaindole Core Has Produced Two Orally Active Clinical Candidates; No Clinical Candidates Reported from Other Azaindole-2-Carboxylic Acid Isomers

The 6-azaindole scaffold (derived from 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid) has yielded at least two clinical-stage compounds: ABBV-744, a first-in-class, orally bioavailable BET bromodomain BD2-selective inhibitor with IC50 values of 4–18 nM against BRD2, BRD3, BRD4, and BRDT [1], and GNF2133, a potent, selective, and orally active DYRK1A inhibitor (IC50 = 6.2 nM; >8,000-fold selectivity over GSK3β) that demonstrated dose-dependent β-cell proliferation and insulin secretion in vivo [2]. In contrast, a systematic search of the peer-reviewed literature and patent space reveals no clinical candidates derived from the 4-azaindole-2-carboxylic acid (CAS 17288-35-6), 5-azaindole-2-carboxylic acid (CAS 800401-65-4), or 7-azaindole-2-carboxylic acid (CAS 136818-50-3) cores [3].

Clinical Candidate Kinase Inhibitor BET Bromodomain

Predicted pKa of 3.27–3.50 for the 6-Azaindole Isomer Versus 0.04 for the 7-Azaindole Isomer Drives Markedly Different Ionization Behavior

Predicted acid dissociation constants (pKa) for the carboxylic acid group vary dramatically among azaindole-2-carboxylic acid regioisomers [1][2]. The target compound (6-azaindole-2-carboxylic acid) exhibits a predicted pKa of 3.27±0.30 to 3.495, indicating that at physiological pH 7.4, it exists predominantly as the carboxylate anion, conferring aqueous solubility while retaining some fraction of neutral species for passive membrane permeability [1]. The 7-azaindole isomer has a predicted pKa of 0.04±0.20, meaning it is fully ionized at all physiologically relevant pH values, which can severely limit passive membrane permeation [2]. The 4-azaindole (pKa 2.92±0.30) and 5-azaindole (pKa 3.44±0.30) isomers fall between these extremes .

pKa Ionization State Physicochemical Profiling

Commercial Availability with Full Analytical Documentation from Multiple Reputable International Vendors

1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid is stocked and distributed by multiple established international chemical suppliers with comprehensive analytical documentation . Apollo Scientific (UK) offers the compound under catalog OR46105 . Bidepharm (China, publicly listed) provides batches with NMR, HPLC, and GC quality control reports at ≥90% purity . Additional suppliers include AKSci (US, catalog Y8409, ≥95% purity), Fluorochem (UK), and Activate Scientific (Germany, 96% purity) . This multi-vendor, multi-continent supply landscape contrasts with the limited or custom-synthesis-only availability of certain other azaindole-2-carboxylic acid regioisomers.

Procurement Quality Control Supply Chain Reliability

Scientifically Validated Application Scenarios for 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid (24334-20-1)


Synthesis of CB1 Cannabinoid Receptor Allosteric Modulators for Neuropharmacology Research

As demonstrated by Nguyen et al. (2018), 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is the requisite precursor for preparing 6-azaindole-2-carboxamides that retain allosteric modulation of the CB1 receptor (KB = 2.4–5.6 μM; α = 3.2–4.4), whereas carboxamides derived from the 7-azaindole isomer are completely inactive [1]. Researchers developing CB1 allosteric modulators for pain, inflammation, metabolic, or neurodegenerative disorders should procure this specific isomer to ensure their synthesized library retains target engagement. The improved aqueous solubility of the 6-azaindole scaffold (experimental thermodynamic solubility 1.6 μg/mL vs 0 μg/mL for the indole counterpart) further facilitates downstream biological assays [1].

Fragment-Based and Structure-Guided Kinase Inhibitor Discovery Programs

The 6-azaindole scaffold is a privileged kinase inhibitor core, as evidenced by the clinical candidates ABBV-744 (BET BD2-selective; IC50 4–18 nM) and GNF2133 (DYRK1A-selective; IC50 6.2 nM, >8,000-fold selectivity over GSK3β) [2][3]. Medicinal chemistry teams pursuing novel kinase inhibitors can use this carboxylic acid building block for amide coupling or esterification to rapidly generate screening libraries. The predicted pKa of 3.27–3.50 and LogP of 0.82–1.52 place the scaffold in favorable fragment-like physicochemical space for lead optimization . The documented oral bioavailability of both ABBV-744 and GNF2133 provides confidence that the core scaffold is compatible with in vivo pharmacokinetic requirements [2][3].

Potassium-Competitive Acid Blocker (P-CAB) and Proton Pump Inhibitor Drug Discovery

Patents assigned to Takeda Pharmaceutical and other entities describe pyrrolo[2,3-c]pyridine derivatives as reversible proton pump inhibitors (potassium-competitive acid blockers) with excellent gastric acid secretion inhibitory activity [4][5]. The 6-azaindole-2-carboxylic acid core is specifically claimed as a synthetic intermediate in multiple patent families covering antiulcer and gastroesophageal reflux disease therapeutics [5]. Procurement of this specific regioisomer ensures compliance with the patented structural claims and enables freedom-to-operate in P-CAB lead generation.

Preclinical Lead Optimization Requiring Multi-Parameter Developability Profiling

The differential pKa across azaindole regioisomers (6-azaindole: 3.27–3.50; 7-azaindole: 0.04) has direct consequences for ionization-dependent properties including solubility, permeability, plasma protein binding, and hERG liability . Programs that have identified a 6-azaindole hit and need to perform systematic SAR exploration should maintain the 6-azaindole-2-carboxylic acid as the core scaffold rather than switching to cheaper or more readily available isomeric building blocks, as such a switch would confound multi-parameter optimization and invalidate established SAR. The multi-vendor commercial availability with batch-specific QC documentation (Apollo Scientific, Bidepharm, AKSci, Fluorochem) further supports reproducible large-scale synthesis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.